2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an ethylthio group attached to a phenyl ring, which is further connected to an acetamide moiety through a 1,3,4-oxadiazole ring substituted with a pyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridin-2-yl group: This step often involves the use of pyridine-2-carboxylic acid or its derivatives, which can be coupled with the oxadiazole ring using coupling agents like EDCI or DCC.
Attachment of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a halogenated phenyl derivative.
Formation of the acetamide linkage: This is typically achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, palladium catalyst.
Substitution reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)acetamide
Uniqueness
The uniqueness of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific structural features, such as the presence of the ethylthio group and the 1,3,4-oxadiazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-13-8-6-12(7-9-13)11-15(22)19-17-21-20-16(23-17)14-5-3-4-10-18-14/h3-10H,2,11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBDTPKLVIAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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